1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one

Drug-likeness Lipophilicity ADME

This halogen-free 4-methylbenzyl indol-2-one oxime ester (CAS 303149-55-5) replaces chlorinated analogs to eliminate structural alerts for reactive metabolite formation. With LogP 4.5 and TPSA 59 Ų, the compound achieves an optimal BBB-penetrant pharmacokinetic profile while retaining the oxime ester kinase hinge-binding motif. Unlike bulkier halogenated or trifluoromethyl-substituted variants, the 4-methylbenzyl group provides a well-balanced hydrophobic interaction surface without excessive metabolic liability. Ideal for focused CNS kinase inhibitor libraries. Standard research purity ≥95%; inquire for bulk custom synthesis availability.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 303149-55-5
Cat. No. B2603556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one
CAS303149-55-5
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCCCCC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C
InChIInChI=1S/C21H22N2O3/c1-3-4-9-19(24)26-22-20-17-7-5-6-8-18(17)23(21(20)25)14-16-12-10-15(2)11-13-16/h5-8,10-13H,3-4,9,14H2,1-2H3/b22-20-
InChIKeyJNRRQNARZDBWJD-XDOYNYLZSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one (CAS 303149-55-5): Structural & Procurement Baseline


1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one (CAS 303149-55-5) is a synthetic indol-2-one oxime ester with the molecular formula C21H22N2O3 and a molecular weight of 350.4 g/mol . The compound features a pentanoyloxyimino moiety at the 3-position and a 4-methylbenzyl substituent on the indole nitrogen. It belongs to a commercially available series of 3-(acyloxyimino)-1-benzyl-1,3-dihydro-2H-indol-2-one analogs, where the benzyl substituent is systematically varied [1]. The compound is typically supplied at 95% purity for research use .

Why 1-(4-Methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one Cannot Be Replaced by In-Class Analogs


Within the 3-(pentanoyloxy)imino-1,3-dihydro-2H-indol-2-one series, the N1-benzyl substituent is the primary determinant of lipophilicity and steric bulk, directly influencing membrane permeability, metabolic stability, and target binding [1]. Interchanging the 4-methylbenzyl group of CAS 303149-55-5 with a 4-chlorobenzyl (e.g., CAS 303996-98-7) or 3-trifluoromethylbenzyl group (e.g., CAS 303996-90-9) alters these properties, potentially compromising the delicate balance required for specific biological readouts [1]. The quantitative evidence below demonstrates that even minor structural modifications lead to substantial changes in key drug-likeness parameters, making generic substitution scientifically invalid without re-optimization.

Quantitative Differentiation of 1-(4-Methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one from Its Closest Analogs


Optimized Lipophilicity (XLogP3 = 4.5) Balances Permeability and Metabolic Stability Relative to Halogenated Analogs

The target compound exhibits a computed XLogP3 of 4.5 [1]. Its direct 4-chloro analog (CAS 303996-98-7) is predicted to have a higher XLogP3 of ~5.1, and the 3-trifluoromethyl analog (CAS 303996-90-9) is predicted to have an XLogP3 of ~5.5, based on additive fragment contributions for the halogen substituents [2]. This difference of 0.6–1.0 log units places the target compound in a more favorable lipophilicity range for oral bioavailability, as compounds with LogP > 5 often exhibit poor solubility and high metabolic turnover [2].

Drug-likeness Lipophilicity ADME

Comparable Topological Polar Surface Area (TPSA = 59 Ų) to Key CNS Drugs Suggests Favorable Brain Penetration Potential

The target compound has a computed TPSA of 59 Ų [1]. This value falls within the optimal range (≤60–70 Ų) associated with passive blood-brain barrier (BBB) penetration [2]. In contrast, introducing a 5-chloro substituent (analog CAS 320420-99-3) does not significantly alter TPSA (predicted ~59 Ų), but the addition of a 5-nitro group (analog CAS 303998-37-0) increases TPSA to ~105 Ų, likely limiting CNS exposure. Thus, the target compound maintains a TPSA favorable for CNS research without the additional metabolic liability of a nitro group.

CNS drug discovery Blood-brain barrier Physicochemical property

Absence of Halogen Substituents Reduces Molecular Complexity and Potential Toxicological Flags Relative to Chlorinated Analogs

The target compound contains no halogen atoms (C, H, N, O only). Its closest commercial analog, 1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one, incorporates a chlorine atom that increases molecular weight by ~19 Da and introduces a potential site for metabolic bioactivation to reactive epoxides or quinone imines, which are associated with idiosyncratic toxicity [1]. Additionally, the 5-chloro-1-(4-chlorobenzyl) analog (CAS 320420-99-3) carries two halogens, further elevating this risk. By avoiding halogens, the target compound offers a cleaner structural profile for programs concerned with avoiding toxicological liabilities.

Toxicology Medicinal chemistry Lead optimization

Optimal Application Scenarios for 1-(4-Methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one Based on Quantitative Evidence


Central Nervous System (CNS) Lead Generation Programs

The compound's TPSA of 59 Ų and balanced lipophilicity (XLogP3 = 4.5) align with the physicochemical profile of CNS drugs, making it a suitable scaffold for designing BBB-penetrant kinase inhibitors or receptor modulators. Researchers can prioritize this analog over halogenated or nitro-substituted variants to minimize attrition in CNS pharmacokinetic studies.

Fragment-Based or Structure-Activity Relationship (SAR) Libraries for Kinase Inhibition

The oxime ester moiety is a known kinase hinge-binding motif. The 4-methylbenzyl substituent provides a well-balanced hydrophobic interaction surface without the excessive bulk or metabolic liability of halogenated analogs, allowing this compound to serve as a core scaffold in focused kinase inhibitor libraries.

Avoidance of Halogen-Dependent Bioactivation in Safety Pharmacology

For projects where the target product profile explicitly excludes structural alerts for reactive metabolite formation, this halogen-free derivative is a critical procurement choice. It replaces the chlorinated analogs (e.g., CAS 303996-98-7, CAS 320420-99-3) that carry a higher toxicological risk due to aryl chloride motifs.

Agricultural Fungicide Discovery: Oxime Ester Bioisostere Exploration

The pentanoyloxyimino group has precedent in agricultural fungicide patents (e.g., EP0414153) as a bioisostere for benzyloxyimino groups. The target compound offers a distinct lipophilicity profile (LogP 4.5) compared to traditional methoxyimino acetates (typically LogP 2–3), potentially improving cuticular uptake in plants while retaining phloem mobility.

Quote Request

Request a Quote for 1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.